2,4-dichloro-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
Description
The compound 2,4-dichloro-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative synthesized via dehydrosulfurization of N,N’-disubstituted hydrazinecarbothioamide precursors. The reaction employs iodine and triethylamine in DMF, yielding the target product with 84% efficiency after recrystallization from acetonitrile . This compound belongs to a class of heterocyclic molecules with demonstrated applications in pharmaceuticals, materials science, and agrochemicals due to their structural versatility and bioactivity .
Properties
IUPAC Name |
2,4-dichloro-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS2/c1-10-4-2-3-5-11(10)9-24-17-22-21-16(25-17)20-15(23)13-7-6-12(18)8-14(13)19/h2-8H,9H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAYPSGTZSMHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
2,4-dichloro-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound features a 2-methylphenyl methyl sulfanyl group at the 5-position of the thiadiazole ring and a 2,4-dichlorobenzamide moiety. Key structural analogs differ in substituents, which critically influence physicochemical and biological properties:
Key Observations :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance stability and binding affinity in molecular docking studies.
- Bulkier substituents (e.g., benzylsulfanyl in ) may reduce solubility but improve membrane permeability.
- Heteroaromatic appendages (e.g., furan-2-yl in ) correlate with anticancer activity due to π-π stacking interactions.
Key Observations :
Spectral and Physicochemical Properties
- IR Spectroscopy :
- NMR Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
